molecular formula C7H13NO2 B13169273 1-Amino-1-cyclopropyl-3-methoxypropan-2-one

1-Amino-1-cyclopropyl-3-methoxypropan-2-one

Katalognummer: B13169273
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: ZQOKNMIJUIEVSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-cyclopropyl-3-methoxypropan-2-one is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is of interest due to its unique structural features, which include an amino group, a cyclopropyl ring, and a methoxy group attached to a propanone backbone.

Vorbereitungsmethoden

The synthesis of 1-Amino-1-cyclopropyl-3-methoxypropan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with 3-methoxypropan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Analyse Chemischer Reaktionen

1-Amino-1-cyclopropyl-3-methoxypropan-2-one undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Amino-1-cyclopropyl-3-methoxypropan-2-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Amino-1-cyclopropyl-3-methoxypropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl ring and methoxy group contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-cyclopropyl-3-methoxypropan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups and structural features, which provide a distinct set of chemical and biological properties.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

1-amino-1-cyclopropyl-3-methoxypropan-2-one

InChI

InChI=1S/C7H13NO2/c1-10-4-6(9)7(8)5-2-3-5/h5,7H,2-4,8H2,1H3

InChI-Schlüssel

ZQOKNMIJUIEVSW-UHFFFAOYSA-N

Kanonische SMILES

COCC(=O)C(C1CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.